![molecular formula C20H15ClN4O2S B2403221 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 313551-56-3](/img/structure/B2403221.png)
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
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Overview
Description
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide, also known as AC-480, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer and is associated with tumor growth and progression. AC-480 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
- Research Findings :
Anticancer Activity
Diuretic Potential
Mechanism of Action
Target of Action
The primary target of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide acts by inhibiting the activity of CA IX . By doing so, it disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic shift to anaerobic glycolysis, a process that is crucial for their survival under hypoxic conditions . This disruption in the metabolic pathway leads to a decrease in tumor cell proliferation .
Result of Action
The inhibition of CA IX by 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . In addition, it has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in such environments.
properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXTXMFSFVNJPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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